molecular formula C10H20O B1623763 trans-2-tert-Butylcyclohexan-1-ol CAS No. 5448-22-6

trans-2-tert-Butylcyclohexan-1-ol

Cat. No. B1623763
CAS RN: 5448-22-6
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-RKDXNWHRSA-N
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Description

Trans-2-tert-Butylcyclohexan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a chiral auxiliary in organic synthesis, and it has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Conformational Analysis

trans-2-tert-Butylcyclohexan-1-ol and its homomorphs have been subject to conformational analysis. Studies have shown that in solution, these compounds likely exist as a mixture of conformations, including twist and chair conformations with axial substituents. This understanding is crucial in the field of organic chemistry for predicting the behavior and reactivity of such compounds (Graaf et al., 2010).

Synthesis and Stereochemistry

Research into the synthesis and stereochemistry of compounds related to trans-2-tert-Butylcyclohexan-1-ol has been extensive. For instance, the treatment of related compounds with dicobalt octacarbonyl can result in conformational ring flips and the formation of complex structures. These studies are vital for understanding the synthesis of complex organic molecules and their potential applications in various fields of chemistry (Deschamps et al., 2001).

Gas-Phase Acidities

The gas-phase acidities of compounds closely related to trans-2-tert-Butylcyclohexan-1-ol, like cis- and trans-2-tert-butyl-1,3-dithian-5-ol, have been determined. This research is crucial in physical chemistry for understanding the acidic properties and stability of these compounds under different conditions (Adeuya et al., 2004).

properties

IUPAC Name

(1R,2S)-2-tert-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWBMHADAJAAZ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052201
Record name trans-2-tert-Butylcyclohexan-1-ol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-tert-Butylcyclohexan-1-ol

CAS RN

5448-22-6, 98104-30-4
Record name rel-(1R,2S)-2-(1,1-Dimethylethyl)cyclohexanol
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Record name 2-tert-Butylcyclohexanol, trans-
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)-
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)-rel-
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Record name trans-2-tert-Butylcyclohexan-1-ol
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Record name trans-2-tert-butylcyclohexan-1-ol
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Record name 2-TERT-BUTYLCYCLOHEXANOL, TRANS-
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Record name CYCLOHEXANOL, 2-(1,1-DIMETHYLETHYL)-, (1R,2S)-
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Synthesis routes and methods I

Procedure details

To a 300 ml round bottom flask provided with a Dimroth condenser and a dropping funnel, 7.5 g (0.194 mol) of sodium hydride (62 weight % mineral oil dispersion type) and 30 ml of tetrahydrofuran were added and heated at 60° C. under a nitrogen gas flow. Then, to this solution a mixture of 30.0 g (0.192 mol) of 2-tert-butylcyclohexanol (cis:trans=8:2) and 30 ml of tetrahydrofuran was added dropwise in approximately 30 minutes, and the mixed solution was stirred under reflux for 24 hours until the generation of hydrogen gas had stopped. The reacted mixed solution was cooled to 40° C., and after dropwise adding 11.1 g (0.192 mol) of propyleneoxide to the mixed solution, the solution was further stirred under reflux for 48 hours. The mixed solution was neutralized by 3N hydrochloric acid, and the organic layer was separated from the water layer. Distillation was then conducted and 9.9 g of 2-tert-butylcyclohexanol and 24.2 g of 1-(2-tert-butylcyclohexyloxy)-2-propanol (cis:trans=8:2) (bp. 112° to 113° C./5 mm Hg) were obtained in a 59% yield. Further, the cis-trans isomers of 1-(2-tert-butylcyclohexyloxy)-2-propanol were separated from each other by column chromatography using a developing solvent composed of Kieselgel 60 (trademark) of Merck Corporation and hexane:ethyl acetate =95:5.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 mL
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Reaction Step One
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0 (± 1) mol
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11.1 g
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Synthesis routes and methods II

Procedure details

In the autoclave, the resulting 453.6 grams of the 4 mole ethoxylate of 4-nonyl, 2-tert butylphenol was mixed with 125 grams of dioxane and 3.5 grams of the above-prepared catalyst and then the vessel was purged with nitrogen. Hydrogen was charged until the pressure reached 100 psi and then the autoclave was heated to 100° C. With moderate agitation the hydrogenation process continued until no more hydrogen was taken up. This reaction took approximately 4.5 hours. The product was recovered by filtering out the catalyst under nitrogen and then vacuum stripping off the volatile solvent. A water white liquid identified as 4-nonyl, 2-tert butylcyclohexyl alcohol with 4.0 moles of EO (NTBCH-4) was produced with less than 150 ppm of free 4-nonyl, 2-tert butylcyclohexyl alcohol and at least 81% saturation of the aromatic rings.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above-prepared catalyst
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
125 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… on the additional material trans-2tert-butylcyclohexan-1-ol (CAS # … /cm2 of additional material trans-2-tertbutylcyclohexan-1-ol … Trans-2-tert-Butylcyclohexan-1-ol is a stereoisomer of the …
S Coffey - 2013 - books.google.com
Rodd's Chemistry of Carbon Compounds, Volume II: Alicyclic Compounds, Part B: Six-and Higher-Membered Monocarbocyclic Compounds explores the synthesis and chemistry of …
Number of citations: 1 books.google.com

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